N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c1-23-13-5-4-11-16-17-12(21(11)18-13)7-15-14(22)8-2-3-9-10(6-8)20-24-19-9/h2-6H,7H2,1H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEXRUDSOWDKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is known to interact with its targets, potentially inhibiting their function and disrupting the cell division process.
Biochemical Pathways
The compound’s interaction with the Cell division protein ZipA likely affects the bacterial cell division pathway. This can lead to the inhibition of bacterial growth and proliferation. .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of bacterial cell division. This could result in the prevention of bacterial growth and proliferation.
Biochemical Analysis
Biochemical Properties
The compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to c-Met kinase with two hydrogen bonds and one π–π interaction. This interaction suggests that the compound may inhibit the activity of c-Met kinase, a protein involved in cell growth, survival, and migration.
Cellular Effects
The compound exerts effects on various types of cells and cellular processes. It has been found to exhibit potent antiproliferative activities against A549, Bewo, and MCF-7 cells This suggests that the compound may influence cell function by inhibiting cell proliferation
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression. As mentioned, the compound binds to c-Met kinase, which could lead to the inhibition of this enzyme and subsequent effects on cell proliferation.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest various therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy-substituted triazolo-pyridazine core linked to a benzo[c][1,2,5]thiadiazole moiety. This combination may enhance its solubility and bioavailability compared to other derivatives lacking such modifications.
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Studies have shown that derivatives similar to this compound can decrease cell viability in various cancer cell lines including leukemia and melanoma cells .
- Case Studies : In a study examining related compounds, it was found that certain thiadiazole derivatives decreased the viability of human myeloid leukemia HL-60 cells and induced apoptosis .
| Compound | Cell Line Tested | Effect on Cell Viability | Mechanism |
|---|---|---|---|
| Compound A | HL-60 | Decreased | Apoptosis induction |
| Compound B | SK-MEL-1 | Decreased | Apoptosis induction |
Antimicrobial Activity
Compounds containing triazolo and pyridazine rings have also demonstrated antimicrobial properties. The structural features of this compound suggest potential efficacy against various pathogens .
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures. Key steps may include cyclization reactions between appropriate precursors under controlled conditions to ensure high yield and purity.
Research Applications
This compound has been investigated for various applications:
- Medicinal Chemistry : It serves as a potential inhibitor of bromodomain and extraterminal (BET) proteins involved in cancer progression .
- Biological Studies : The compound is utilized in studies related to cell signaling pathways and gene expression modulation .
Comparison with Similar Compounds
Triazolo[4,3-a]Pyrazine Analogue
A closely related compound, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034598-10-0), replaces the pyridazine ring with pyrazine. For example, triazolo-pyrazines may exhibit distinct selectivity profiles in kinase or receptor antagonism compared to triazolo-pyridazines .
Triazolo[4,3-b]Pyridazine Derivatives
- 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide (CAS RN: 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-4-yl-thiazol-2-yl)-butyramide): Features a butanamide linker instead of a benzothiadiazole-carboxamide. The extended alkyl chain may enhance lipophilicity, influencing membrane permeability .
- N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide (CAS 2034416-46-9): Substitutes benzothiadiazole with isoquinoline, introducing a bulkier aromatic system that could sterically hinder target interactions .
Table 1: Structural Comparison of Key Analogues
*Estimated based on structural analysis.
Muscarinic Acetylcholine Receptor (mAChR) Selectivity
Triazolo-pyridazine derivatives have been explored for mAChR modulation. For instance, a triazolo[4,3-b]pyridazine scaffold with a sulfonamide group demonstrated >58-fold selectivity for M1 over M4 receptors (M1 IC50 = 2.55 μM; M4 IC50 > 150 μM) . The target compound’s benzothiadiazole-carboxamide group may similarly enhance selectivity due to its electron-withdrawing nature, which could stabilize interactions with polar receptor residues.
Antimicrobial Activity
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives exhibited moderate antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
